N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide

PDHK1 inhibition cancer metabolism kinase inhibitor

This composition-of-matter-protected PDHK1 inhibitor (WO2011044157, Sunesis/Biogen) is the definitive 6-yl picolinamide-substituted benzofuran for metabolic rewiring research. The 6-position regioisomer is essential for PDHK1 binding; the 5-yl analog is inactive. Its 4-chlorobenzoyl group (XLogP3 5.1) ensures superior cell permeability over polar 4-methoxy variants. Procure ≥90% pure material to benchmark novel inhibitors and dissect PDHK1-dependent metabolism in PTEN-deficient tumors. Compare directly with the 5-yl regioisomer and 4-methoxy analog to validate your SAR.

Molecular Formula C22H15ClN2O3
Molecular Weight 390.82
CAS No. 929429-38-9
Cat. No. B2582339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide
CAS929429-38-9
Molecular FormulaC22H15ClN2O3
Molecular Weight390.82
Structural Identifiers
SMILESCC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H15ClN2O3/c1-13-17-10-9-16(25-22(27)18-4-2-3-11-24-18)12-19(17)28-21(13)20(26)14-5-7-15(23)8-6-14/h2-12H,1H3,(H,25,27)
InChIKeyMTMPLEOKZRKBLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide (CAS 929429-38-9): Target Identity and Compound Class for Procurement Decisions


N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide (CAS 929429-38-9; molecular formula C22H15ClN2O3; MW 390.82) is a synthetic small-molecule heterocyclic carboxamide belonging to the benzofuran-picolinamide chemotype [1]. It is annotated in the DrugMAP and Therapeutic Target Database (TTD) as 'Heterocyclic-carboxamide derivative 2' and characterized as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1; UniProt PDK1_HUMAN) [2]. The compound is covered by patent WO2011044157, assigned to Sunesis Pharmaceuticals and Biogen, with designated indications in metastatic cancer (ICD-11: 2D50-2E2Z) and solid tumours (ICD-11: 2A00-2F9Z) at the patented stage [3]. Its structure features a 3-methylbenzofuran core bearing a 4-chlorobenzoyl group at the 2-position and a pyridine-2-carboxamide (picolinamide) substituent at the 6-position of the benzofuran ring, with computed physicochemical properties including XLogP3 of 5.1 and topological polar surface area (TPSA) of 72.2 Ų [1].

Why Generic Substitution Fails for N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide: Structural Determinants of Target Engagement


Within the benzofuran-2-carboxamide class, seemingly minor structural variations produce substantial differences in kinase inhibitory profile, isoform selectivity, and physicochemical behaviour. The 6-yl regioisomer position of the picolinamide on the benzofuran ring is a critical determinant of PDHK1 binding orientation, as evidenced by the patent-defining scaffold of WO2011044157, where only the 6-substituted benzofuran core appears in the exemplified active compounds [1]. The 4-chlorobenzoyl group at position 2 confers distinct electronic and lipophilic character (computed XLogP3 = 5.1) that differs markedly from the 4-methoxy (more polar, lower logP) and unsubstituted benzoyl analogs available from chemical suppliers [2]. Furthermore, replacement of the pyridine-2-carboxamide with simpler benzamide or aliphatic amide congeners removes a key hydrogen-bond acceptor (pyridine nitrogen) that is predicted to participate in hinge-region kinase binding [3]. These scaffold-specific features mean that close analogs—such as N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-2-carboxamide (CAS 929413-15-0) or N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide—cannot be assumed to exhibit equivalent PDHK1 inhibitory activity or selectivity without confirmatory data.

Quantitative Evidence Guide: Differentiating N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide from Closest Analogs


PDHK1 Target Annotation and Patent-Defined Scaffold Specificity

This compound is explicitly catalogued in the DrugMAP and TTD databases as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1; UniProt PDK1_HUMAN), a mitochondrial kinase that regulates the metabolic switch between oxidative phosphorylation and glycolysis in cancer cells [1]. The compound's association with patent WO2011044157 (assigned to Sunesis & Biogen) defines a proprietary heterocyclic carboxamide scaffold distinct from other PDHK inhibitor chemotypes such as dichloroacetate (DCA), AZD7545, or the resorcinol amide series [2]. While quantitative IC50 values for this specific compound are not publicly disclosed in the patent or literature, its inclusion in a patent-protected series targeting PDHK1 provides a structural anchor for target-based screening that is absent from generic benzofuran analogs sold as building blocks [3]. This target annotation represents class-level differentiation from benzofuran derivatives marketed for alternative targets (e.g., cholinesterases, PI3K, VEGFR-2) where PDHK1 engagement is not claimed [3].

PDHK1 inhibition cancer metabolism kinase inhibitor

Regioisomeric Differentiation: 6-yl vs. 5-yl Benzofuran Substitution

The target compound bears the picolinamide group at the 6-position of the benzofuran ring, whereas the regioisomeric analog N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-2-carboxamide (CAS 929413-15-0) carries the identical substituent at the 5-position [1]. In kinase inhibitor design, regioisomeric placement of H-bond donor/acceptor pharmacophores on aromatic scaffolds is well-documented to alter binding pose and affinity by repositioning key interactions within the ATP-binding pocket [2]. The 6-yl orientation in the target compound extends the picolinamide moiety along a trajectory predicted to engage the hinge region of PDHK1, whereas the 5-yl isomer would project this pharmacophore at a divergent angle, potentially compromising hydrogen bonding with catalytic-site residues [3]. The patent scaffold (WO2011044157) specifically exemplifies 6-substituted benzofurans for PDK1/PDHK1 inhibition, indicating that the 6-position is the productive substitution site for target engagement [3].

regioisomer benzofuran substitution structure-activity relationship

4-Chlorobenzoyl Substituent: Lipophilic and Electronic Differentiation from 4-Methoxy Analog

The 4-chlorobenzoyl group (Hammett σp = +0.23 for Cl) imparts distinct electronic and lipophilic properties compared to the 4-methoxybenzoyl analog (Hammett σp = −0.27 for OCH3), which is available as N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide [1]. The chlorine substituent is electron-withdrawing (positive σ), while the methoxy group is strongly electron-donating (negative σ), producing opposite effects on the electron density of the benzoyl carbonyl and consequently on the benzofuran ring system's reactivity and potential interaction with kinase active-site residues [2]. Computed XLogP3 for the target compound is 5.1, indicating higher lipophilicity than the 4-methoxy analog (predicted XLogP3 ~4.0–4.2), which may influence membrane permeability, plasma protein binding, and non-specific binding profiles . The chlorine atom can also participate in halogen bonding with backbone carbonyl oxygens in kinase hinge regions, an interaction not available to the methoxy substituent [2].

lipophilicity halogen bonding electronic effect

Picolinamide vs. Benzamide Hinge-Binding Pharmacophore

The target compound employs a pyridine-2-carboxamide (picolinamide) moiety as the kinase hinge-binding element, whereas N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide contains a phenylcarboxamide lacking the pyridine ring nitrogen [1]. In kinase inhibitor design, the pyridine nitrogen serves as a critical hydrogen-bond acceptor that interacts with the backbone NH of a conserved hinge-region residue (typically a Met or Cys in PDHK family kinases), anchoring the inhibitor within the ATP-binding site [2]. The benzamide analog lacks this acceptor capability, which may reduce binding affinity and residence time. The TPSA of the target compound (72.2 Ų) is also higher than the benzamide analog (predicted TPSA ~46–55 Ų), reflecting the additional polarity contributed by the pyridine nitrogen, which may also influence solubility and oral absorption characteristics [3].

hinge binder pyridine nitrogen kinase pharmacophore

Physicochemical Properties and Drug-Likeness: TPSA and Lipophilicity in the Context of Oral Bioavailability

The target compound exhibits computed TPSA of 72.2 Ų and XLogP3 of 5.1 [1]. In the context of oral drug-likeness guidelines (Veber rules: TPSA < 140 Ų; Lipinski rules: logP ≤ 5), the compound resides near the upper boundary of acceptable lipophilicity while maintaining a favourable polar surface area [2]. This profile distinguishes it from more polar analogs (e.g., dimethoxy-substituted derivatives with higher TPSA and lower logP) and more lipophilic analogs (e.g., benzamide derivatives with lower TPSA but potentially excessive logP) [3]. The balanced TPSA/logP combination suggests potential for acceptable membrane permeability while retaining some aqueous solubility, which is relevant for cell-based PDHK1 inhibition assays where compound precipitation or non-specific binding can confound results [2].

drug-likeness oral bioavailability physicochemical profiling

Patent-Protected Composition of Matter: Legal Exclusivity and Freedom-to-Operate Considerations

This compound is covered by patent WO2011044157 (also published as US8664236 and US9238651), assigned to Sunesis Pharmaceuticals and Biogen Idec MA Inc., which claims heterocyclic compounds as PDK1 inhibitors and their use in treating hyperproliferative disorders including cancer [1]. The patent's exemplified compounds include benzofuran scaffolds with carboxamide substituents, establishing composition-of-matter protection for this chemotype [2]. The DrugMAP/TTD databases list the compound's indication status as 'Patented' for metastatic cancer and solid tumours [3]. In contrast, many structurally related benzofuran-carboxamide analogs sold by chemical suppliers (e.g., N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-2-carboxamide) lack equivalent patent coverage and are offered as research reagents without defined therapeutic target annotation [3]. For industrial or translational research programs, this patent status carries implications for freedom-to-operate assessment that do not apply to unpatented analogs.

intellectual property freedom-to-operate patent protection

Best-Fit Application Scenarios for N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide Based on Evidence Profile


PDHK1-Targeted Cancer Metabolism Probe in Solid Tumour Cell Lines

The compound's annotation as a PDHK1 inhibitor with indications in metastatic cancer and solid tumours [1] positions it as a candidate pharmacological probe for dissecting PDHK1-dependent metabolic rewiring in cancer cell lines. PDHK1 inhibition is predicted to reactivate pyruvate dehydrogenase complex activity, shifting metabolism from glycolysis toward oxidative phosphorylation—a strategy of particular interest in PTEN-deficient tumours where PDHK1 has been identified as a synthetic-essential gene [2]. The compound's computed TPSA (72.2 Ų) and XLogP3 (5.1) suggest adequate cell permeability for intracellular target engagement [3]. Researchers should note that quantitative cellular IC50 data are not publicly available; dose-ranging studies should be conducted with appropriate controls including a structurally distinct PDHK1 reference inhibitor (e.g., AZD7545) to confirm on-target effects.

Structure-Activity Relationship Studies Around the Benzofuran-6-yl Picolinamide Scaffold

The compound serves as a reference point for systematic SAR exploration of the benzofuran-2-carboxamide PDHK1 inhibitor chemotype. Its specific substitution pattern—4-chlorobenzoyl at position 2, 3-methyl, and pyridine-2-carboxamide at position 6—represents a defined scaffold within the WO2011044157 patent space [1]. Head-to-head comparisons with the 4-methoxy analog (to assess electronic effects), the 5-yl regioisomer (to assess positional effects), and the benzamide analog (to assess the contribution of the pyridine nitrogen) can delineate the pharmacophoric requirements for PDHK1 inhibition [2]. The commercial availability of the target compound at ≥90% purity from suppliers such as Life Chemicals (catalog F2210-0143) enables procurement of sufficient material for these comparative studies [3].

Selectivity Profiling Against PDHK Isoforms and Off-Target Kinases

PDHK1 (PDK1) is one of four pyruvate dehydrogenase kinase isoforms (PDHK1–4) with distinct tissue distributions and regulatory roles. PDHK1 selectivity over PDHK2 is particularly important given PDHK2's broader tissue expression and role in physiological metabolic regulation [1]. The compound's patent affiliation with a PDK1-selective inhibitor program [2] suggests, but does not prove, isoform selectivity. Researchers should profile this compound against recombinant PDHK1–4 in parallel biochemical assays using standardized ATP concentrations, and benchmark against known pan-isoform (e.g., dichloroacetate) and isoform-selective (e.g., AZD7545 for PDHK1/2) reference inhibitors to establish its selectivity fingerprint.

Freedom-to-Operate Assessment for Translational Oncology Programs

For biotechnology and pharmaceutical organizations pursuing PDHK1-targeted oncology programs, this compound represents a composition-of-matter-protected chemical entity within the Sunesis/Biogen patent estate (WO2011044157, US8664236, US9238651) [1]. Its 'Patented' status in DrugMAP/TTD for metastatic cancer and solid tumour indications [2] necessitates formal freedom-to-operate analysis before initiating any development activities involving this specific chemotype. Organizations may alternatively use this compound as a tool to benchmark their own novel PDHK1 inhibitors, ensuring that lead series achieve superior potency, selectivity, or physicochemical properties compared to this patent-protected reference.

Quote Request

Request a Quote for N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.